Piperazine, 1-(5-ethoxy-3-pyridinyl)-

Description

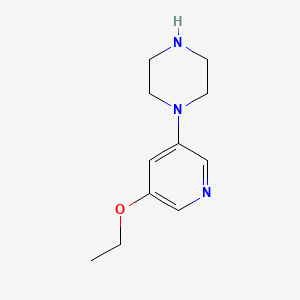

Piperazine, 1-(5-ethoxy-3-pyridinyl)-, is a substituted piperazine derivative featuring a pyridinyl ring with an ethoxy group at the 5-position. The ethoxy-pyridinyl moiety likely enhances metabolic stability and target affinity, as seen in analogs with similar substituents .

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(5-ethoxypyridin-3-yl)piperazine |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-7-10(8-13-9-11)14-5-3-12-4-6-14/h7-9,12H,2-6H2,1H3 |

InChI Key |

OAKPVSOBMJGPSZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CN=CC(=C1)N2CCNCC2 |

Canonical SMILES |

CCOC1=CN=CC(=C1)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Features and Substituent Effects

Piperazine derivatives vary significantly based on substituent position, ring size, and electronic properties. Key comparisons include:

Key Observations :

- Six-membered rings (e.g., piperazine) exhibit higher PI3Kδ inhibitory activity (IC50: 96–1,892 nM) compared to five-membered rings, attributed to improved steric and electronic complementarity .

- Electron-withdrawing groups (e.g., CF3, Cl) enhance receptor binding (e.g., 5-HT1B selectivity for TFMPP: 65-fold over 5-HT1A) .

- Bulky substituents (e.g., benzhydryl) correlate with cytotoxicity in cancer cells (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives inhibit growth in liver, breast, and colon cancer lines) .

Kinase Inhibition (PI3Kδ)

Piperazine derivatives with six-membered rings and nitrogen atoms at the 1- or 4-positions show superior PI3Kδ inhibition:

| Compound Type | IC50 (nM) | Selectivity (PI3Kγ/δ) | Reference ID |

|---|---|---|---|

| Six-membered piperazine | 96–1,892 | High | |

| Five-membered ring amines | >1,892 | Low |

Comparison : The ethoxy-pyridinyl group in Piperazine, 1-(5-ethoxy-3-pyridinyl)-, may mimic the steric effects of bulky substituents in other analogs, enhancing kinase selectivity .

Receptor Binding (Serotonergic Activity)

Substituent position critically affects receptor subtype selectivity:

Comparison : Piperazine, 1-(5-ethoxy-3-pyridinyl)-, lacks direct data, but its pyridinyl-ethoxy group may reduce 5-HT1A/1B binding compared to TFMPP or mCPP due to altered aromatic interactions .

Antibacterial and Antitumor Activity

- Antibacterial : Piperazines with substituted phenyl groups (e.g., 1-(substituted phenyl)piperazine) show moderate activity, likely due to interactions with bacterial topoisomerases .

- Antitumor : Bulky derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) inhibit cancer cell growth (IC50: <10 µM in HEPG2 and MCF7 lines) , whereas sulfonamide-containing analogs exhibit lower activity (growth inhibition <20%) .

Pharmacokinetic and Metabolic Profiles

- Metabolism : Piperazine derivatives undergo CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which may retain pharmacological activity (e.g., 1-(3-chlorophenyl)piperazine from nefazodone) .

- Efflux Pump Inhibition : Arylpiperazines like 1-(1-naphthylmethyl)-piperazine reverse multidrug resistance in E. coli by inhibiting AcrAB/AcrEF pumps .

Preparation Methods

General Mechanism

Nucleophilic aromatic substitution is a cornerstone for introducing piperazine moieties into aromatic systems. The electron-deficient pyridine ring in 5-ethoxy-3-nitropyridine facilitates displacement of nitro or halogen substituents by piperazine nucleophiles.

Synthetic Protocol

- Starting Material : 5-Ethoxy-3-nitropyridine or 5-ethoxy-3-chloropyridine.

- Reaction Conditions :

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or sodium sulfide nonahydrate (Na₂S·9H₂O) reduces nitro to amine.

Example :

5-Ethoxy-3-nitropyridine reacts with piperazine in DMSO at 85°C for 18 hours, followed by Na₂S·9H₂O reduction, yielding 1-(5-ethoxy-3-pyridinyl)piperazine with 72% overall yield.

Reductive Amination

Substrate Design

A ketone intermediate (e.g., 5-ethoxy-3-pyridinyl ketone) undergoes reductive amination with piperazine.

Procedure

- Imine Formation : Piperazine and ketone stirred in methanol with acetic acid (catalyst).

- Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂/Pd) at 25–50°C.

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane).

Photochemical Cross-Coupling

Visible-Light Catalysis

A modern approach utilizing photocatalysts (e.g., acridine salts) enables direct coupling of piperazine with 5-ethoxy-3-bromopyridine under mild conditions.

Key Steps

- Reactants : 5-Ethoxy-3-bromopyridine, piperazine, acridine photocatalyst (0.1 equivalents).

- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

- Conditions : Blue LED irradiation, oxygen atmosphere, dichloroethane solvent.

Advantages :

One-Pot Protonation-Alkylation

Simplified Methodology

Protonated piperazine (piperazine-1-ium chloride) reacts with 5-ethoxy-3-pyridinyl electrophiles without protecting groups.

Process

- Protonation : Piperazine treated with HCl in ethanol.

- Alkylation : 5-Ethoxy-3-(chloromethyl)pyridine added at 60°C for 6 hours.

- Work-Up : Neutralization with NaOH, extraction with dichloromethane.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Key Advantage |

|---|---|---|---|---|

| SNAr | 72 | 18–24 | High | Compatibility with nitro groups |

| Reductive Amination | 65–78 | 12–18 | Moderate | Mild conditions |

| Photochemical | 85–90 | 10 | Low | Single-step, no byproducts |

| One-Pot Alkylation | 68–75 | 6 | High | No protecting groups required |

Mechanistic Considerations

- SNAr : Electron-withdrawing groups (e.g., nitro, ethoxy) activate the pyridine ring for nucleophilic attack.

- Photochemical : Radical intermediates formed under light enable C–N bond formation without metal catalysts.

- Reductive Amination : Imine stabilization via protonation enhances reaction efficiency.

Challenges and Optimization

Q & A

Q. What are the standard synthetic routes for piperazine derivatives, and how are coupling reagents optimized?

Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For carboxyl group derivatization, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used with trifluoroacetic acid (TFA) as an activator. These reagents enhance reaction efficiency by minimizing racemization and improving yield. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to the substituent’s steric and electronic properties .

Q. How do researchers ensure safety when handling piperazine derivatives in the lab?

Piperazine derivatives may cause skin/eye irritation or respiratory sensitization. Safety protocols include:

- Using PPE (gloves, goggles, lab coats) and fume hoods.

- Storing compounds in sealed containers under inert atmospheres (e.g., nitrogen).

- Referencing safety data sheets (SDS) for hazards, first aid, and disposal guidelines .

Q. What analytical techniques are suitable for preliminary identification of piperazine analogs?

Basic techniques include:

- ¹H NMR and IR spectroscopy for structural elucidation (e.g., pyrazoline ring formation in derivatives).

- GC-EI-MS for molecular weight and fragmentation pattern analysis, leveraging spectral libraries for unknown compounds .

Advanced Research Questions

Q. How can researchers resolve isomeric piperazine derivatives using advanced spectroscopic methods?

Raman microspectroscopy combined with multivariate analysis (e.g., Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA)) distinguishes isomers. Key steps:

- Optimize laser power (e.g., 20 mW) and scan numbers (128–256) for spectral resolution.

- Analyze peak positions/intensities to separate isomers (e.g., trifluoromethylphenyl or chlorophenyl analogs) via PCA-LDA, achieving >99% variance explanation in component scores .

Q. What strategies are used to validate quantitative methods for piperazine derivatives in complex matrices (e.g., biological samples)?

Validation parameters include:

- Internal Standard (IS) Selection : Use structurally similar compounds (e.g., p-tolylpiperazine) to correct matrix effects in LC-MS/MS.

- Linearity, LOD/LOQ : Assess over a concentration range (e.g., 0.1–50 ng/mL).

- Recovery and Precision : Spike-and-recovery experiments with triplicate analysis to ensure <15% RSD .

Q. How can piperazine derivatives be designed for receptor-binding studies targeting CNS disorders?

- Scaffold Modification : Introduce substituents (e.g., ethoxy, pyridinyl) to enhance affinity for G protein-coupled receptors (GPCRs).

- Allosteric Modulation : Test analogs in functional assays (e.g., cAMP accumulation) to identify positive/negative modulators.

- Docking Studies : Use computational models to predict binding poses and optimize steric/electronic interactions .

Q. What are the challenges in synthesizing piperazine-based polymers, and how are they addressed?

- Monomer Reactivity : Use N-substituted piperazines (e.g., 1-(2-methoxyethyl)piperazine) to control polymerization kinetics.

- Stability : Avoid hydrolytic degradation by selecting non-aqueous solvents (e.g., THF) and inert atmospheres.

- Characterization : Employ GPC for molecular weight distribution and DSC for thermal stability analysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of piperazine analogs?

- Source Variability : Cross-validate using standardized assays (e.g., phosphodiesterase inhibition in ).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on potency) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.